molecular formula C6H5Cl3N2O B14633490 (4-Amino-3,5,6-trichloropyridin-2-yl)methanol CAS No. 57254-32-7

(4-Amino-3,5,6-trichloropyridin-2-yl)methanol

Cat. No.: B14633490
CAS No.: 57254-32-7
M. Wt: 227.5 g/mol
InChI Key: NXYZSHMSULCVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3,5,6-trichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms, an amino group, and a hydroxymethyl group attached to the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,5,6-trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of the amino and hydroxymethyl groups. One common method involves the chlorination of 2-hydroxypyridine to form 3,5,6-trichloro-2-hydroxypyridine, which is then aminated to introduce the amino group. The final step involves the reduction of the hydroxyl group to form the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,5,6-trichloropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce various alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(4-Amino-3,5,6-trichloropyridin-2-yl)methanol has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3,5,6-trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3,5,6-trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the amino and hydroxymethyl groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields .

Properties

CAS No.

57254-32-7

Molecular Formula

C6H5Cl3N2O

Molecular Weight

227.5 g/mol

IUPAC Name

(4-amino-3,5,6-trichloropyridin-2-yl)methanol

InChI

InChI=1S/C6H5Cl3N2O/c7-3-2(1-12)11-6(9)4(8)5(3)10/h12H,1H2,(H2,10,11)

InChI Key

NXYZSHMSULCVBY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=N1)Cl)Cl)N)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.